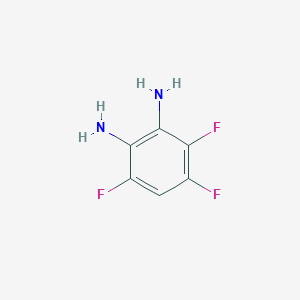

3,4,6-trifluorobenzene-1,2-diamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,4,6-trifluorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJQIIFXQHKCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344274 | |

| Record name | 1,2-Diamino-3,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-74-6 | |

| Record name | 3,4,6-Trifluoro-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diamino-3,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3,4,6 Trifluorobenzene 1,2 Diamine

Reactivity of Ortho-Amino Groups

The two amino groups in an ortho position are poised for a variety of condensation and cyclization reactions, serving as a versatile building block in synthetic organic chemistry. Their reactivity is the cornerstone for constructing fused heterocyclic systems.

The reaction of primary amines with carbonyl compounds like aldehydes and ketones is a fundamental route to the formation of imines, commonly known as Schiff bases when the amine is aromatic. youtube.comresearchgate.netnih.gov For 3,4,6-trifluorobenzene-1,2-diamine, each amino group can potentially react with a carbonyl group. The reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.com

The reaction can be catalyzed by either acid or base. youtube.com Depending on the stoichiometry, either one or both amino groups can undergo condensation. Reaction with one equivalent of a carbonyl compound would lead to a mono-Schiff base, leaving a free amino group, while reaction with two equivalents can form a di-imine. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comchemicalforums.com The presence of fluorine atoms on the benzene (B151609) ring reduces the nucleophilicity of the amino groups, which may necessitate slightly harsher reaction conditions compared to non-fluorinated analogs. However, the synthesis of Schiff bases from fluorinated aldehydes and various diamines has been successfully demonstrated, indicating the viability of this transformation. mdpi.com

| Reactant | Carbonyl Type | Potential Product Feature |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | Forms a benzylidene-amino linkage. |

| Acetone | Aliphatic Ketone | Forms an isopropylidene-amino linkage. |

| Cyclohexanone | Cyclic Ketone | Forms a cyclohexylidene-amino linkage. |

| 4-Fluorobenzaldehyde | Fluorinated Aromatic Aldehyde | Introduces an additional fluorine atom into the final molecule. mdpi.com |

The proximate positioning of the two amino groups in this compound makes it an ideal substrate for cyclocondensation reactions with bifunctional electrophiles, leading to the formation of stable six- or five-membered heterocyclic rings fused to the fluorinated benzene core.

Quinoxalines are an important class of nitrogen-containing heterocycles formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This reaction is a reliable method for constructing the quinoxaline (B1680401) ring system. This compound is expected to react with various α-dicarbonyl compounds, such as glyoxal, benzil, or acetylacetone, to yield the corresponding 6,7,9-trifluoroquinoxaline derivatives. The reaction typically occurs under acidic conditions or upon heating in a suitable solvent like ethanol. The process involves a sequential double condensation, where each amino group reacts with one of the carbonyl groups to form two imine bonds within a newly formed six-membered pyrazine (B50134) ring.

| Reactant | Structure | Resulting Quinoxaline |

|---|---|---|

| Glyoxal | OHC-CHO | Unsubstituted (at C2, C3) quinoxaline ring. |

| Benzil | Ph-CO-CO-Ph | 2,3-Diphenyl-substituted quinoxaline ring. nih.gov |

| Diacetyl (2,3-Butanedione) | CH₃-CO-CO-CH₃ | 2,3-Dimethyl-substituted quinoxaline ring. |

| Acetylacetone (in enol form) | CH₃-CO-CH₂-CO-CH₃ | Can lead to other heterocyclic systems or require specific conditions. |

The oxidation of o-phenylenediamines is a known route to produce 2,3-diaminophenazines. This reaction is a type of oxidative self-condensation where two molecules of the diamine react to form the larger phenazine (B1670421) structure. For fluorinated o-phenylenediamines, including this compound, this oxidation can be effectively carried out using iron(III) chloride (FeCl₃) in an acidic aqueous medium. rsc.orgrsc.org

The reaction proceeds through the oxidation of the diamine to an o-quinone diimine intermediate. This electrophilic species is then attacked by a second, unoxidized diamine molecule. Subsequent cyclization and aromatization through further oxidation yield the phenazine skeleton. rsc.orgresearchgate.net Due to the unsymmetrical nature of this compound, the self-condensation can theoretically lead to a mixture of isomeric phenazine products with different fluorine substitution patterns. DFT calculations and experimental observations on similar fluorinated diamines suggest that the ratio of isomers formed depends on the number and position of the fluorine atoms, which influence the charge distribution and stability of the intermediates. rsc.orgrsc.org These fluorinated phenazines are noted for their thermal stability and fluorescence properties. rsc.orgresearchgate.net

| Oxidizing Agent | Solvent/Medium | Key Feature |

|---|---|---|

| Iron(III) Chloride (FeCl₃) | Acidified Water (e.g., with HCl) | Effective method for preparing fluorinated 2,3-diaminophenazines. rsc.orgrsc.org |

| Peroxidases / H₂O₂ | Aqueous Buffer | Enzymatic methods can also yield 2,3-diaminophenazine. researchgate.net |

| Ammonium persulfate | Aqueous solution | Common oxidant for polymerization and dimerization of anilines. |

The synthesis of benzimidazoles is a classic reaction of o-phenylenediamines, most commonly achieved by condensation with either a carboxylic acid or an aldehyde. When this compound reacts with a carboxylic acid, such as formic acid, the reaction typically requires heat and involves the formation of an intermediate N-acyl derivative which then cyclizes with the loss of a water molecule to form the imidazole (B134444) ring. chemicalforums.comslideshare.netorgsyn.org This would yield 5,6,8-trifluorobenzo[d]imidazole.

Alternatively, condensation with an aldehyde in the presence of an oxidizing agent also provides a direct route to 2-substituted benzimidazoles. nih.gov The reaction first forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole (B57391) system. This method allows for the introduction of a variety of substituents at the 2-position of the benzimidazole core, depending on the aldehyde used.

| Reagent | Reagent Type | Resulting Benzimidazole |

|---|---|---|

| Formic Acid | Carboxylic Acid | Unsubstituted (at C2) benzimidazole. slideshare.netorgsyn.org |

| Acetic Acid | Carboxylic Acid | 2-Methyl-substituted benzimidazole. orgsyn.org |

| Benzaldehyde (+ oxidant) | Aldehyde | 2-Phenyl-substituted benzimidazole. nih.gov |

| Various Aromatic/Aliphatic Aldehydes (+ oxidant) | Aldehyde | Variously substituted 2-aryl/alkyl benzimidazoles. nih.gov |

Oxidative coupling reactions involve the formation of new bonds under the action of an oxidant, often with the removal of hydrogen atoms. nih.gov For this compound, the most prominent example of an oxidative coupling reaction is its dimerization to form fluorinated 2,3-diaminophenazines, as detailed in section 3.1.2.2. rsc.orgrsc.org

This transformation is a specific type of cross-dehydrogenative coupling (CDC) where new C-N and C-C bonds are formed to construct the phenazine ring system. The process is initiated by the oxidation of the amine functionality, creating highly reactive electrophilic intermediates that drive the coupling process. researchgate.net The reaction of fluorinated aromatic compounds can be challenging, but the activation of o-phenylenediamines with potent oxidants like FeCl₃ facilitates this intermolecular coupling, leading to complex, fused aromatic structures. rsc.orgnih.gov

Cyclocondensation Reactions for Heterocyclic Ring Formation

Influence of Fluorine Substituents on Aromatic Reactivity

The presence of three fluorine atoms on the benzene ring profoundly modifies its reactivity compared to non-fluorinated 1,2-benzenediamine. These effects are primarily electronic and stereoelectronic in nature, altering the activation state of the ring and the regioselectivity of subsequent reactions.

The activation or deactivation of the aromatic ring in this compound is a result of the competing electronic effects of the amino and fluoro substituents.

Amino Groups (-NH₂): The two amino groups are powerful activating groups. The nitrogen atoms possess lone pairs of electrons that are delocalized into the benzene ring through a positive resonance effect (+R). This significantly increases the electron density of the aromatic system, particularly at the positions ortho and para to the amino groups, making the ring more nucleophilic and thus more reactive towards electrophilic attack. Current time information in Bangalore, IN.nih.gov

Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network. nih.govacs.org This effect pulls electron density away from the ring, leading to its deactivation. Current time information in Bangalore, IN.google.com Concurrently, fluorine has lone pairs that can be donated to the ring via a resonance effect (+R). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weak and is significantly outweighed by the powerful inductive effect. Current time information in Bangalore, IN. Therefore, fluorine atoms are classified as deactivating groups in the context of electrophilic aromatic substitution. nih.gov

In this compound, the potent activating nature of the two amino groups counteracts the deactivating influence of the three fluorine atoms. While the trifluorination makes the ring less electron-rich than 1,2-benzenediamine, the strong resonance donation from the diamines ensures the ring remains activated towards electrophilic aromatic substitution compared to benzene itself. Conversely, for nucleophilic aromatic substitution, the fluorine atoms' strong -I effect makes the ring more electron-deficient and thus more susceptible to attack by nucleophiles. google.comscilit.com

Table 1: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -NH₂ | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Activating |

| -F | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating |

The directing effects of the substituents determine the position of attack for incoming reagents.

Electrophilic Aromatic Substitution (EAS): Both the amino groups and the fluorine atoms are ortho, para-directors. nih.govnih.gov However, the amino groups are much stronger activating and directing groups than the halogens. The regioselectivity of EAS on this compound is therefore primarily controlled by the two amino groups. The only available position for substitution is C5, which is ortho to the C6-fluorine and the C1-amine, and para to the C2-amine. The directing effects of both amino groups converge on this position, making it the highly favored site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are facilitated by strong electron-withdrawing groups that can stabilize the intermediate negative charge (Meisenheimer complex). scilit.comorganic-chemistry.org In this molecule, the three fluorine atoms strongly activate the ring for SNAr. The amino groups, being electron-donating, generally disfavor SNAr. However, the powerful activating effect of the fluorines can overcome this. The reaction typically involves the displacement of one of the fluorine atoms. The regioselectivity depends on which carbon atom can best stabilize the negative charge of the Meisenheimer complex. The C4 position is particularly activated because it is para to one fluorine and ortho to another, and the resulting intermediate would be stabilized by these electron-withdrawing groups. Therefore, nucleophilic attack is most likely to occur at C4, leading to the substitution of the fluorine atom at that position. This is analogous to the regioselective substitution of fluorine in other polyfluorinated and substituted aromatic compounds.

Table 2: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Most Probable Site of Attack | Major Product |

|---|---|---|

| Electrophilic Aromatic Substitution | C5 | 5-E-3,4,6-trifluorobenzene-1,2-diamine |

| Nucleophilic Aromatic Substitution | C4 | 3,6-difluoro-4-Nu-benzene-1,2-diamine |

Stereoelectronic effects, which relate to the influence of orbital alignment on molecular geometry and reactivity, play a crucial role in the reaction pathways of this compound. The interaction between the filled orbitals of the amine lone pairs and the π* anti-bonding orbitals of the aromatic ring is responsible for the strong activating and directing effects in electrophilic substitution.

Furthermore, the orientation of the C-F bonds relative to the adjacent C-N bonds and the aromatic ring can influence transition state stability. For instance, in reactions involving the amino groups, such as cyclization reactions to form benzimidazoles, the conformation of the molecule can be influenced by hyperconjugative interactions between σ and π orbitals. The gauche effect, a stereoelectronic preference for a gauche conformation in systems with electronegative substituents, could influence the rotational barriers and preferred geometries of reaction intermediates, thereby directing the stereochemical outcome of certain reactions.

Catalytic Transformations Involving this compound

While specific catalytic applications of this compound are not extensively documented, its structure suggests potential roles in both transition metal-catalyzed and organocatalytic systems based on the known chemistry of o-phenylenediamines.

o-Phenylenediamines are versatile precursors and ligands in transition metal catalysis. They can react with various reagents to form heterocyclic structures that act as ligands. A primary application is the synthesis of benzimidazoles via condensation with aldehydes or carboxylic acids, which can be further N-alkylated or N-arylated to form N-heterocyclic carbene (NHC) precursors. scilit.com

The resulting trifluorinated benzimidazolium salts could serve as precursors to NHC ligands. The strong electron-withdrawing fluorine atoms would make the corresponding NHC ligand more electrophilic and a weaker sigma-donor compared to its non-fluorinated counterpart. This modification of the ligand's electronic properties could, in turn, modulate the catalytic activity, stability, and selectivity of a transition metal complex in reactions such as cross-coupling, metathesis, or hydrogenation. acs.org

Bifunctional organocatalysts that employ hydrogen bonding are a cornerstone of modern asymmetric synthesis. Scaffolds derived from 1,2-diamines are known to act as effective H-bond donors to activate electrophiles in a variety of reactions.

This compound has the potential to act as a bifunctional organocatalyst or be incorporated into a larger catalytic framework. The electron-withdrawing fluorine atoms would increase the acidity of the N-H protons of the diamine moiety. This enhanced acidity would make it a more potent hydrogen-bond donor compared to unsubstituted 1,2-benzenediamine. In an organocatalytic setting, this could lead to stronger activation of electrophilic substrates, such as enones or imines, in reactions like Michael additions or Friedel-Crafts alkylations, potentially leading to higher reaction rates and selectivities.

Computational and Theoretical Investigations of 3,4,6 Trifluorobenzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It focuses on the electron density as the fundamental variable, which simplifies the calculations compared to traditional wave-function-based methods. For 3,4,6-trifluorobenzene-1,2-diamine, DFT studies would provide valuable information about:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Ionization potential, electron affinity, and the distribution of electron density.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they dictate the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

A hypothetical data table for DFT calculations on this compound might look like this:

| Parameter | Calculated Value |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Note: The values in this table are placeholders as no specific research data is available.

Conformation Analysis and Potential Energy Surfaces

The presence of two adjacent amine groups in this compound suggests the possibility of different spatial arrangements (conformations) due to rotation around the C-N bonds. A conformational analysis would involve:

Mapping the Potential Energy Surface: This surface represents the energy of the molecule as a function of its geometry. By exploring this surface, researchers can identify the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal how molecules move, interact, and change shape over time.

Investigation of Dynamic Behavior and Intermolecular Interactions

For this compound, MD simulations could be used to investigate:

Solvation Effects: How the molecule behaves in different solvents.

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, including hydrogen bonding between the amine groups.

Vibrational Dynamics: The characteristic vibrations of the molecule, which can be compared with experimental spectroscopic data.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for understanding how chemical reactions occur. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For this compound, this could involve studying:

Reactivity with other molecules: For instance, its reaction with electrophiles or nucleophiles.

Intramolecular reactions: Such as cyclization reactions to form heterocyclic compounds.

A hypothetical reaction coordinate diagram would show the energy profile of a reaction, highlighting the activation energy required for the reaction to proceed.

Transition State Analysis of Key Transformations

Transition state theory is a cornerstone of computational reaction chemistry. By identifying and characterizing the transition state—the highest energy point along a reaction coordinate—we can understand the feasibility and mechanism of a chemical transformation. For this compound, transition state analysis is crucial for predicting its behavior in various reactions, such as polymerizations or cyclization reactions to form heterocyclic compounds.

Key transformations for this diamine would likely involve the amino groups, for instance, in reactions with dianhydrides to form polyimides or with dicarboxylic acids to form polyamides. Computational methods, such as DFT, can be employed to model these reactions. The process involves mapping the potential energy surface of the reaction, locating the transition state structure, and calculating its energy. The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor in reaction kinetics.

Table 1: Illustrative Transition State Data for a Hypothetical Reaction

| Reaction Step | Reactants | Transition State (TS) | Products | Calculated Activation Energy (kcal/mol) |

| Acylation | This compound + Phthalic Anhydride | [TS complex] | N-(2-amino-3,5,6-trifluorophenyl)phthalamic acid | 15-25 (Estimated) |

| Cyclization | N-(2-amino-3,5,6-trifluorophenyl)phthalamic acid | [TS complex] | 2-(2-amino-3,5,6-trifluorophenyl)isoindoline-1,3-dione | 20-30 (Estimated) |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are required for precise values.

Prediction of Reactivity, Selectivity, and Reaction Kinetics

Computational models can predict the reactivity and selectivity of this compound. Reactivity is often correlated with the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher reactivity. rsc.orgresearchgate.net The distribution of these frontier orbitals can also predict the most likely sites for electrophilic or nucleophilic attack.

For this compound, the amino groups are the primary sites for nucleophilic reactions. The fluorine atoms, being strongly electron-withdrawing, will influence the electron density on the aromatic ring and the basicity of the amino groups. DFT calculations can quantify these effects. For instance, the calculated pKa values can provide a measure of the amine groups' basicity, which is directly related to their nucleophilicity and reactivity.

Selectivity in reactions, such as regioselectivity in electrophilic aromatic substitution, can also be predicted. By calculating the distribution of electrostatic potential and frontier molecular orbitals, one can identify the positions on the aromatic ring that are more susceptible to electrophilic attack.

Reaction kinetics can be estimated from the calculated activation energies using the Arrhenius equation or more sophisticated methods based on transition state theory. While precise kinetic data from computational studies on this specific diamine are not available, the methodology provides a framework for such predictions. Quantum-based molecular dynamics simulations could also be employed to study the thermal decomposition and reaction kinetics at various temperatures. rsc.org

Structure-Property Relationship Predictions

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For this compound, understanding these relationships is key to designing new materials with desired characteristics.

Correlation of Electronic Structure with Reactivity and Spectroscopic Signatures

The electronic structure of this compound, as described by its molecular orbitals and electron density distribution, is intrinsically linked to its reactivity and spectroscopic properties.

Reactivity: As mentioned, the HOMO and LUMO energies are fundamental descriptors of reactivity. wuxiapptec.comresearchgate.net The HOMO, being the outermost occupied orbital, represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The electron-withdrawing fluorine atoms are expected to lower the energy of the HOMO, potentially reducing the nucleophilicity of the amine groups compared to a non-fluorinated analogue. This effect can be quantified through DFT calculations.

Spectroscopic Signatures: Computational methods can predict various spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. organicchemistrydata.orgnih.gov By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated, and the spectral features can be assigned to specific molecular motions or electronic transitions. For example, calculated 1H, 13C, and 19F NMR chemical shifts can aid in the structural elucidation of reaction products. The calculated IR spectrum can help identify characteristic vibrational modes of the C-F and N-H bonds.

Table 2: Predicted Electronic Properties and Their Correlation with Reactivity

| Property | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -5.5 eV to -6.5 eV | Moderate to low nucleophilicity of amino groups |

| LUMO Energy | -0.5 eV to 0.5 eV | Susceptibility to reduction |

| HOMO-LUMO Gap | 5.0 eV to 7.0 eV | High kinetic stability |

| Dipole Moment | 3.0 D to 4.0 D | Influences intermolecular interactions and solubility |

Note: These values are illustrative and would require specific DFT calculations for this compound for accurate determination.

Understanding the Impact of Trifluorination on Molecular Properties

The introduction of three fluorine atoms onto the benzene-1,2-diamine scaffold has profound effects on its molecular properties. Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of the molecule.

Electronic Effects: The strong inductive (-I) effect of the fluorine atoms withdraws electron density from the aromatic ring. This has several consequences:

Acidity/Basicity: The electron withdrawal decreases the electron density on the nitrogen atoms, making the amino groups less basic and more acidic compared to unsubstituted o-phenylenediamine (B120857).

Reactivity: The reduced basicity of the amino groups can decrease their reactivity in nucleophilic substitution reactions.

Aromaticity: The electronic nature of the ring is altered, which can affect its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Steric and Conformational Effects: The fluorine atoms also introduce steric bulk, which can influence the conformation of the molecule and its ability to participate in certain reactions or intermolecular interactions.

Intermolecular Interactions: The high polarity of the C-F bonds can lead to significant dipole-dipole interactions and can influence the crystal packing and bulk properties of materials derived from this diamine. The fluorine atoms can also participate in hydrogen bonding (C-F···H-N), further influencing the supramolecular structure.

By systematically comparing the calculated properties of this compound with those of benzene-1,2-diamine and other fluorinated analogues, a comprehensive understanding of the structure-property relationships governed by trifluorination can be achieved. This knowledge is invaluable for the rational design of new functional molecules and materials.

Advanced Analytical and Spectroscopic Characterization Techniques for 3,4,6 Trifluorobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For fluorinated compounds like 3,4,6-trifluorobenzene-1,2-diamine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is crucial for comprehensive structural analysis.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number and electronic environments of hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts and coupling patterns of the aromatic and amine protons provide significant structural insights. For instance, in the ¹H NMR spectrum of a related trifluorinated compound, the aromatic protons appear as multiplets in the range of δ 6.76-7.30 ppm. rsc.org The integration of these signals corresponds to the number of protons, while the splitting patterns reveal information about neighboring fluorine and hydrogen atoms. The amine protons typically appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Data for a Trifluorinated Benzene (B151609) Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.76 - 7.30 | Multiplet |

| Amine NH₂ | Broad singlet | Singlet |

This table presents typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on the specific derivative and solvent used.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of a molecule, with each unique carbon atom typically producing a distinct signal. libretexts.org The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment, including the effects of electronegative fluorine substituents. careerendeavour.com Carbons directly bonded to fluorine exhibit large downfield shifts and show characteristic coupling (¹JCF), which can be observed in proton-coupled spectra. The typical chemical shift range for carbons in aromatic rings is broad, generally between 110-160 ppm. libretexts.orgwisc.edu In derivatives of this compound, the carbons attached to fluorine will resonate at the lower end of this range due to the strong deshielding effect. For example, in a similar trifluorophenyl compound, the carbon atoms attached to fluorine (C-F) show resonances with a coupling constant (J) of 248.7 Hz. rsc.org

Table 2: Illustrative ¹³C NMR Data for a Trifluorinated Benzene Moiety

| Carbon Type | Chemical Shift (δ, ppm) | Key Feature |

| C-F | 140 - 160 | Large ¹JCF coupling |

| C-N | 130 - 150 | |

| C-H | 100 - 120 | |

| Quaternary C | 115 - 130 |

This table provides expected chemical shift regions. Precise values are dependent on the full molecular structure and experimental conditions.

¹⁹F NMR for Fluorine Environments and Substituent Effects

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive and informative technique for characterizing organofluorine compounds. rsc.orgnih.govnih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals over a wide chemical shift range, minimizing the likelihood of signal overlap. nih.gov This technique is instrumental in confirming the number and electronic environment of fluorine atoms in this compound and its derivatives. rsc.orgbeilstein-journals.org The chemical shifts and coupling constants (JFF and JHF) in ¹⁹F NMR spectra are highly sensitive to the substitution pattern on the benzene ring. For instance, in a study of a trifluorinated compound, the fluorine atoms appeared as a singlet at δ -114.5 ppm, while in another related structure, they appeared as a broad signal at δ -82.0 ppm and a singlet at δ -116 ppm. rsc.org These variations highlight the influence of the molecular environment on the fluorine resonances.

Table 3: Example ¹⁹F NMR Data for Trifluorinated Aromatic Compounds

| Fluorine Position | Chemical Shift (δ, ppm) | Multiplicity |

| Ortho-F | -110 to -120 | Multiplet |

| Meta-F | -80 to -90 | Broad singlet |

| Para-F | -115 to -125 | Singlet |

This table showcases representative data. The specific chemical shifts and multiplicities are highly dependent on the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov This is particularly valuable for unequivocally identifying this compound and its derivatives, distinguishing them from other isomers or compounds with the same nominal mass. For example, in the characterization of novel benzimidazole (B57391) derivatives synthesized from precursors like this compound, HRMS is routinely used to confirm the calculated molecular formula. nih.govacs.orgnih.gov The observed mass must match the calculated mass with a very low margin of error, typically within a few parts per million (ppm).

Table 4: HRMS Data for a Hypothetical Derivative of this compound

| Molecular Formula | Calculated m/z | Observed m/z |

| C₁₃H₉F₃N₄ | 278.0780 | 278.0782 |

This is a hypothetical example to illustrate the precision of HRMS.

GC-MS for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is an excellent method for assessing the purity of this compound and for analyzing reaction mixtures to identify byproducts and unreacted starting materials. researchgate.netnih.govsemanticscholar.orgmdpi.com In a typical GC-MS analysis, the sample is volatilized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides one level of identification, while the mass spectrum provides another, more definitive, level of identification. This technique is particularly useful in monitoring the progress of reactions involving this compound.

MALDI-TOF for Polymer or High Molecular Weight Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large biomolecules and synthetic polymers. While MALDI-TOF analysis of small molecules can be challenging, it is exceptionally well-suited for characterizing high molecular weight derivatives of this compound, such as polyamides or polyimides. The technique provides information on the average molecular weight, the molecular weight distribution (polydispersity), and the structure of the repeating units.

In a typical MALDI-TOF analysis, the polymer sample is co-crystallized with a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA), which strongly absorbs the laser energy. nih.gov This process facilitates the "soft" ionization of the polymer chains, primarily as single-protonated or sodiated species, minimizing fragmentation and allowing for the accurate mass determination of large molecules. nih.govresearchgate.net

For polymers derived from this compound, MALDI-TOF mass spectra would reveal a series of peaks, each corresponding to a different chain length (oligomer). The mass difference between adjacent peaks would confirm the mass of the polymer's repeating unit. This has been demonstrated in the analysis of various polyethers and polyether-ketones, where the spectra confirmed the formation of cyclic or linear oligomers and allowed for the determination of molecular masses up to 8,000 Da. researchgate.net

Furthermore, derivatization techniques can enhance the analysis of amine-containing molecules. For instance, tagging the amine functional groups with a permanently charged moiety can significantly improve ionization efficiency and detection sensitivity in the low femtomole range. nih.gov A similar strategy involving derivatization with ortho-phenylene diamine (OPD) itself has been shown to improve MALDI-TOF MS analysis of polysaccharides, suggesting that the inherent diamine structure could be advantageous or that specific derivatization could further enhance analysis. nih.gov

Table 1: Application of MALDI-TOF for High-Molecular-Weight Amine Derivatives

| Analytical Target | Key Findings from MALDI-TOF | Relevance to this compound Derivatives |

|---|---|---|

| Polymer Molecular Weight | Determination of average molecular weight (Mn, Mw) and polydispersity index (PDI). researchgate.net | Essential for quality control and understanding the physical properties of polymers synthesized from the diamine. |

| Polymer Structure | Identification of repeating unit mass and end-group analysis. researchgate.net | Confirms successful polymerization and the structure of the resulting polymer chains. |

| Low Concentration Analytes | Enhanced sensitivity via derivatization of amine groups with charged tags. nih.gov | Allows for the detection and quantification of trace amounts of oligomers or polymer fragments. |

| Complex Mixtures | Analysis of reaction mixtures without extensive cleanup. nih.gov | Facilitates high-throughput screening of polymerization conditions. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for the structural characterization of this compound and its derivatives. These methods probe the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present.

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its amine groups, the fluorinated benzene ring, and C-F bonds.

The N-H stretching vibrations of the primary amine groups are expected to appear as a doublet in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations typically occur in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. Crucially, the strong absorptions from the C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ region. acs.org

When this diamine is used to synthesize polymers like polyamides or polyimides, new characteristic bands will appear. For example, polyamides show strong absorptions for the amide group, including the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (Amide I band, ~1630-1680 cm⁻¹). researchgate.net Similarly, the formation of an imide ring in polyimides is confirmed by characteristic C=O stretching bands (asymmetric and symmetric) near 1780 cm⁻¹ and 1720 cm⁻¹, respectively, and a C-N stretch around 1370 cm⁻¹. acs.org

Table 2: Characteristic IR Absorption Frequencies for this compound and its Polymer Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 | Monomer | researchgate.net |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Monomer/Polymer | spectroscopyonline.com |

| Carbon-Fluorine | C-F Stretch | 1100 - 1400 | Monomer/Polymer | acs.org |

| Amide (in Polyamide) | C=O Stretch (Amide I) | 1630 - 1680 | Polymer Derivative | researchgate.net |

| Imide (in Polyimide) | C=O Asymmetric Stretch | ~1780 | Polymer Derivative | acs.org |

| Imide (in Polyimide) | C=O Symmetric Stretch | ~1720 | Polymer Derivative | acs.org |

| Imide (in Polyimide) | C-N Stretch | ~1370 | Polymer Derivative | acs.org |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring.

For this compound, the Raman spectrum would prominently feature bands from the aromatic ring vibrations. The ring breathing vibration of the substituted phenyl ring is expected to be a strong band. nih.gov In related aromatic triazine compounds, this vibration is observed near 770 cm⁻¹. nih.gov The symmetric C-NH₂ stretching vibration would also be Raman active, observed near 1330 cm⁻¹ in similar structures. nih.gov

In fluorinated carbon materials, Raman spectroscopy is used to characterize the carbon lattice structure, with distinct D and G bands. researchgate.netresearchgate.net While the discrete molecular structure of this compound does not produce these specific bands, the analysis demonstrates Raman's sensitivity to carbon frameworks and C-F bonds, which would be applicable for characterizing its derivatives, especially in composite materials. Studies on fluorinated compounds on dental surfaces have also successfully used Raman to identify mineral functional groups like PO₄³⁻, showcasing the technique's utility for tracking chemical changes involving fluorine-containing molecules. nih.gov

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible and Circular Dichroism, probe the electronic transitions within a molecule. They provide information about conjugation, chromophores, and, in the case of chiral molecules, the three-dimensional structure.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the primary chromophore is the benzene ring. The electronic spectrum is expected to be dominated by π→π* transitions of the aromatic system.

The presence of two amine groups (-NH₂), which are powerful auxochromes, will significantly influence the spectrum. Their lone pair of electrons can be involved in n→π* transitions and also conjugate with the benzene ring, typically causing a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths and increasing their intensity. Conversely, the three fluorine atoms are electron-withdrawing groups, which can cause a hypsochromic (blue) shift. The final absorption profile results from the combined electronic effects of these competing substituents. Studies on the electronic properties of other o-phenylenediamines confirm their susceptibility to electron removal (oxidation), a property directly related to the energy of their electronic transitions. acs.org

Upon polymerization or reaction to form more extended conjugated systems, such as benzimidazoles, these absorption bands are expected to shift to even longer wavelengths, potentially into the visible region, leading to colored compounds. thieme-connect.comresearchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore/Functional Group | Expected Wavelength Region | Notes |

|---|---|---|---|

| **π → π*** | Benzene Ring | ~200-280 nm | Shifted by -NH₂ and -F substituents. |

| **n → π*** | Amine Groups (-NH₂) | >280 nm | Typically lower intensity than π→π* transitions. |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules, but it is silent for achiral compounds. This compound itself is achiral and therefore will not produce a CD signal.

However, CD spectroscopy becomes an essential tool for characterizing its chiral derivatives. This can be achieved in two primary ways:

Incorporation into a Chiral Polymer: If the diamine is used as a monomer to build a polymer with a chiral backbone, the diamine's chromophore will be in a chiral environment. The electronic transitions of the diamine moiety will then exhibit CD signals, providing information about the secondary structure (e.g., helical conformation) of the polymer chain.

Formation of Chiral Metal Complexes: As a bidentate ligand, this compound can coordinate with metal ions. If other chiral ligands are present or if the coordination geometry itself induces chirality, the resulting metal complex will be CD-active. nih.gov The CD spectrum in the UV-Vis region would reveal information about the d-d electronic transitions of the metal and the ligand-to-metal charge transfer bands, helping to elucidate the stereochemistry and conformation of the complex. nih.gov The high sensitivity of chiroptical spectroscopy to molecular conformation makes it ideal for distinguishing between different stereoisomers. nih.govnih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction stands as the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials.

Single crystal X-ray diffraction (SC-XRD) is an indispensable technique for the unambiguous determination of a molecule's absolute structure. By irradiating a single, high-quality crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the precise mapping of electron density and, consequently, the positions of individual atoms within the crystal lattice. This technique would be essential for confirming the substitution pattern of the fluorine and amine groups on the benzene ring of this compound and for understanding its conformational preferences and intermolecular interactions.

Illustrative Research Findings from a Related Compound:

To exemplify the detailed structural information obtainable from SC-XRD, we can consider the crystallographic data for 3-nitrobenzene-1,2-diamine (B188712). nih.gov In a study of this o-phenylenediamine (B120857) derivative, the molecule was found to exhibit near non-crystallographic C_s symmetry. nih.gov The crystal structure revealed a network of intermolecular N—H⋯O and N—H⋯N hydrogen bonds, which organize the molecules into undulating sheets. nih.gov Additionally, a weak intramolecular N—H⋯O hydrogen bond was observed. nih.gov Such detailed insights into the hydrogen bonding network are critical for understanding the solid-state packing and physical properties of the material.

Crystallographic Data for 3-Nitrobenzene-1,2-diamine nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2854 (5) |

| b (Å) | 3.7504 (1) |

| c (Å) | 16.3309 (6) |

| β (°) | 126.208 (2) |

| Volume (ų) | 656.55 (4) |

| Z | 4 |

| Temperature (K) | 200 |

This table presents selected crystallographic data for 3-nitrobenzene-1,2-diamine to illustrate the output of a single crystal X-ray diffraction analysis.

For this compound, a similar analysis would be expected to reveal the influence of the highly electronegative fluorine atoms on the crystal packing. The presence of C—H⋯F and N—H⋯F hydrogen bonds, as well as potential π–π stacking interactions, would be of significant interest. The fluorine atoms can dramatically alter the electrostatic potential of the molecule, influencing how it assembles in the solid state. rsc.org

Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is analyzed. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.

PXRD is crucial for:

Phase Identification: By comparing the experimental diffraction pattern to databases of known materials, the crystalline phase of a synthesized compound can be confirmed.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for an assessment of the bulk sample's purity.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the crystal lattice. nih.gov

Illustrative Research Findings from a Related Compound:

The crystal structure of 1,2,3-trifluorobenzene (B74907) has been determined, revealing a monoclinic C2/c space group. researchgate.net In its crystal structure, C—H⋯F hydrogen bonds and π–π stacking interactions are the dominant forces governing the molecular packing. researchgate.net A powder diffraction pattern for a bulk sample of 1,2,3-trifluorobenzene would exhibit a characteristic set of peaks corresponding to this crystal structure. Any deviation from this pattern would indicate the presence of a different polymorph or impurities.

Hypothetical PXRD Data for a Crystalline Solid

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.2 | 5.82 | 85 |

| 20.8 | 4.27 | 100 |

| 25.5 | 3.49 | 60 |

| 28.9 | 3.09 | 75 |

| 31.7 | 2.82 | 40 |

This table provides a hypothetical example of powder X-ray diffraction data, illustrating the format in which such data is typically presented.

For this compound, PXRD would be an essential quality control tool to ensure the consistency of the synthesized material. It would confirm that the bulk sample consists of the desired crystalline phase and is free from significant crystalline impurities. Furthermore, PXRD studies as a function of temperature or pressure could be employed to investigate potential polymorphic transitions.

Future Research Directions and Interdisciplinary Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic diamines typically involves multi-step processes that can be resource-intensive. A primary research focus would be the development of more efficient and environmentally benign synthetic pathways to 3,4,6-trifluorobenzene-1,2-diamine. Current methods for analogous compounds often rely on the reduction of a corresponding dinitro or nitro-amino precursor. guidechem.com For instance, the synthesis of 4-fluoro-1,2-phenylenediamine involves the nitration of a protected aniline, followed by deprotection and reduction. guidechem.com

Future efforts could explore direct amination techniques or catalytic methods that avoid harsh reagents and minimize waste streams. nasa.gov The development of a one-pot synthesis, perhaps starting from a readily available trifluorinated benzene (B151609) derivative, would significantly enhance the accessibility of this compound for further research and application. Investigating enzymatic or chemo-enzymatic routes could also offer highly selective and sustainable alternatives. researchgate.net

Exploration of Novel Reactivity Patterns Driven by Fluorine Substitution

The specific placement of three fluorine atoms on the benzene ring in this compound is expected to profoundly influence the reactivity of the amine functionalities. The strong electron-withdrawing nature of fluorine will decrease the nucleophilicity of the amino groups compared to their non-fluorinated counterpart. numberanalytics.com However, the substitution pattern can also lead to unique reactivity. For example, the fluorine atom positioned between the two amino groups could influence condensation reactions, potentially leading to novel heterocyclic structures.

A systematic study comparing the reactivity of this compound with its isomers (e.g., 3,4,5-trifluorobenzene-1,2-diamine) in reactions such as the formation of benzimidazoles, quinoxalines, or polyimides would be highly informative. rsc.org Understanding how the specific fluorine substitution pattern affects the regioselectivity and kinetics of these reactions is crucial for harnessing its synthetic potential. researchgate.net

Advanced Materials Engineering Leveraging Fluorine-Induced Properties

Fluorinated aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides. The incorporation of fluorine generally enhances thermal stability, improves solubility, lowers the dielectric constant, and increases optical transparency. kpi.uaacs.orgrsc.org These properties are highly desirable for applications in microelectronics and aerospace. jst.go.jpacs.org

Future research should focus on polymerizing this compound with various dianhydrides to create novel polyimides. nih.govnih.govmdpi.com A key area of investigation would be to determine how the specific 3,4,6-trifluoro substitution pattern influences the final properties of the resulting polymers compared to other fluorinated diamines. The unique substitution may disrupt chain packing in a favorable way, leading to materials with an optimal balance of mechanical strength, thermal resistance, and processability.

Table 1: Comparison of Properties of Fluorinated Polyimides Derived from Different Diamines

| Diamine Monomer | Resulting Polyimide Property | Potential Application |

| 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) | Low dielectric constant, high optical transparency. jst.go.jp | Microelectronic insulators, optical films. jst.go.jp |

| Hexafluoroisopropylidene-containing diamines | Decreased interchain electronic interactions, lower dielectric constant. kpi.ua | High-density electronic packaging. kpi.ua |

| This compound (Predicted) | Potentially enhanced thermal stability, low water absorption, and tailored dielectric properties. | Advanced aerospace components, next-generation microchips. |

This table is illustrative and properties for the polyimide from this compound are predictive.

Integration of In Silico Design with Experimental Synthesis and Characterization

Computational chemistry offers a powerful tool to accelerate the exploration of this compound. acs.orgnih.gov Density Functional Theory (DFT) calculations can predict the geometric and electronic structure of the molecule, offering insights into its reactivity and spectroscopic properties. rsc.org Such studies can guide synthetic efforts by predicting reaction pathways and identifying the most promising synthetic targets.

Furthermore, in silico modeling can be used to predict the properties of polymers derived from this diamine. nih.gov By simulating polymer chain interactions and packing, researchers can estimate key material properties like the dielectric constant, thermal stability, and mechanical strength before undertaking laborious and expensive experimental synthesis. nih.gov This integrated approach of computational design and experimental validation will be crucial for the efficient development of new materials based on this compound. rsc.orgacs.org

Expanded Applications in Nanoscience and Optoelectronics

The unique electronic properties imparted by fluorine make fluorinated aromatic compounds attractive for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgtechnologypublisher.comrsc.org The introduction of fluorine can lower both the HOMO and LUMO energy levels, facilitating electron injection and improving device stability. rsc.org Future research could explore the use of this compound as a building block for new charge-transporting materials or as a component in fluorescent dyes. mdpi.com

In nanoscience, fluorinated compounds have been used to functionalize surfaces, for example, on nanodiamonds, to tune their properties and reactivity. nih.govresearchgate.net The reactivity of the diamine groups in this compound could be exploited to graft these molecules onto nanoparticle surfaces, creating new hybrid materials with tailored functionalities for sensing, catalysis, or biomedical applications. nih.gov

Mechanistic Understanding of Complex Biological Interactions

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comnih.govnih.gov The fluorine atoms in this compound can participate in non-covalent interactions, such as hydrogen bonds and multipolar interactions, with biological macromolecules like proteins. nih.govnih.govacs.org

While avoiding clinical data, fundamental research can investigate the mechanistic interactions of this compound with model biological systems. nih.govacs.org For example, crystallographic studies of its complexes with various enzymes could reveal how the specific fluorine substitution pattern influences binding modes and affinities. nih.gov Such studies would contribute to a deeper understanding of fluorine's role in molecular recognition and provide valuable data for the rational design of new bioactive compounds. nih.govresearchgate.netgrantome.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,6-trifluorobenzene-1,2-diamine and its derivatives?

- Methodological Answer :

-

Nitro Reduction : A common approach involves reducing nitro precursors. For example, 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives can be synthesized by refluxing nitro compounds with SnCl₂·2H₂O in ethanol (7:1 molar ratio) at 75°C for 5–7 hours, followed by alkaline workup and purification via ethyl acetate extraction .

-

Green Synthesis : Derivatives like fuberidazole can be synthesized by reacting 3,4,5-trifluorobenzene-1,2-diamine (structurally analogous) with furan-2-carbaldehyde in PEG400, a greener solvent, at room temperature. Intermediate purification employs preparative TLC and column chromatography to isolate products in 65–92% yields .

-

Two-Step Functionalization : For complex derivatives, nucleophilic aromatic substitution (e.g., using 2-fluoronitrobenzene) followed by nitro group reduction (e.g., H₂/Pd-C) is effective. This method ensures regioselective amine formation .

- Key Considerations :

-

Monitor reaction progress via TLC.

-

Use inert atmospheres for moisture-sensitive intermediates.

Q. How is this compound structurally characterized?

- Methodological Answer :

-

Spectroscopic Analysis :

-

¹H/¹³C NMR : Assign peaks based on fluorine-induced deshielding and coupling patterns. For example, aromatic protons in fluorinated diamines exhibit distinct splitting due to adjacent fluorine atoms .

-

Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-MS) confirms molecular weight (e.g., C₇H₇F₃N₂, MW 176.14) and fragmentation patterns .

-

Elemental Analysis : Validate purity by matching experimental C/H/N/F percentages to theoretical values (e.g., C: 47.73%, H: 3.99%, N: 15.90%, F: 32.38%) .

- Advanced Tools :

-

X-ray crystallography for solid-state structure elucidation (if crystals are obtainable).

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer :

- Temperature : Store at ≤ -20°C in airtight containers to prevent decomposition .

- Light Sensitivity : Protect from UV exposure using amber glassware or opaque packaging.

- Handling : Use anhydrous solvents (e.g., acetone, ethanol) during synthesis to avoid hydrolysis .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in reactions involving this compound?

- Methodological Answer :

-

Density Functional Theory (DFT) :

-

Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For fluorinated aromatics, electron-withdrawing fluorine atoms direct electrophilic attacks to less substituted positions .

-

Simulate transition states to compare activation energies for competing pathways (e.g., para vs. ortho substitution) .

-

Software Tools : Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set for accurate geometry optimization .

Q. What mechanistic insights explain defluorination or fluorination processes in fluorinated diamines?

- Methodological Answer :

-

Defluorination Pathways :

-

Enzymatic defluorination (e.g., toluene dioxygenase) cleaves C-F bonds via radical intermediates, as observed in 1,2,4-trifluorobenzene. Computational binding studies (e.g., docking to TodS receptor) reveal substrate-enzyme interactions .

-

Fluorination Strategies :

-

Electrophilic fluorination using Selectfluor® or N-fluoropyridinium salts.

-

Monitor reaction kinetics via ¹⁹F NMR to track fluorine incorporation .

Q. How do fluorination patterns affect electronic properties and reactivity of benzene-1,2-diamine derivatives?

- Methodological Answer :

-

Photoelectron Spectroscopy : Compare anion stability of fluorophenyl radicals (e.g., 1,2,3-trifluorobenzene vs. 1,2,4-trifluorobenzene). Anion stability inversely correlates with neutral radical stability due to charge redistribution .

-

Electrochemical Analysis : Cyclic voltammetry reveals fluorine-induced shifts in oxidation potentials. For example, trifluoromethyl groups lower HOMO energy by 0.3–0.5 eV, reducing nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。